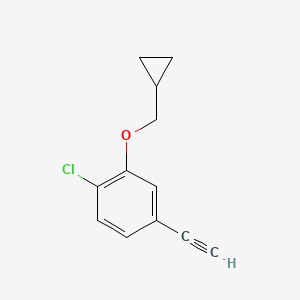

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene

Description

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, a cyclopropylmethoxy group at position 2, and an ethynyl (acetylene) group at position 3. The cyclopropylmethoxy group introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, while the ethynyl group offers reactivity for further functionalization, such as in Sonogashira coupling reactions . This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

1-chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c1-2-9-5-6-11(13)12(7-9)14-8-10-3-4-10/h1,5-7,10H,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHGRVVSULZIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Cl)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.

Attachment to the benzene ring: The cyclopropylmethyl chloride is then reacted with a benzene derivative, such as 1-chloro-2-hydroxy-4-ethynylbenzene, under basic conditions to form the desired ether linkage.

Final product formation: The resulting intermediate is purified and characterized to obtain this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane).

Scientific Research Applications

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and receptor binding.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares substituents, molecular formulas, and key properties of 1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene with analogous compounds:

Key Observations:

- Ethynyl vs. Nitro Groups : The ethynyl group in the target compound enables alkyne-specific reactions, whereas nitro groups (e.g., in ) facilitate electrophilic substitutions or reductions to amines.

- Cyclopropylmethoxy vs.

- Iodo vs. Chloro Substituents : The iodo derivative offers superior leaving-group ability in cross-coupling reactions compared to chloro, albeit at higher molecular weight.

Biological Activity

1-Chloro-2-(cyclopropylmethoxy)-4-ethynylbenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.

This compound is characterized by a molecular formula of C12H11ClO and a molecular weight of approximately 220.67 g/mol. The compound features a chloro group, an ethynyl group, and a cyclopropylmethoxy moiety, which contribute to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C12H11ClO |

| Molecular Weight | 220.67 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is thought to arise from its ability to interact with various biomolecules. The ethynyl group can participate in nucleophilic reactions, while the chloro substituent may undergo electrophilic substitutions. These interactions can lead to modifications in cellular pathways and biological functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in vitro, suggesting a possible role in treating inflammatory diseases.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, indicating its potential as an antibacterial agent.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction of inflammation markers | |

| Antimicrobial | Activity against specific bacteria |

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate cytokine production in macrophages, showing promise in reducing inflammatory responses.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified as an irritant and may cause skin and eye irritation upon contact. Further toxicological studies are necessary to fully understand its safety profile.

Table 3: Safety Profile

| Hazard Classification | Description |

|---|---|

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity | Potential risks unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.